molecular formula C17H15N5O3S B2551397 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034354-07-7

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2551397
CAS No.: 2034354-07-7
M. Wt: 369.4
InChI Key: SFADEPBHIOWOCE-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound characterized by its fused ring structure. This compound, through its unique structure, has drawn interest in various fields including medicinal chemistry, pharmaceutical development, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide generally involves multistep organic reactions, combining the formation of the thienopyrimidinone and imidazo[1,2-a]pyridine moieties followed by their connection through appropriate linker chemistry. The starting materials often include derivatives of thienopyrimidinones and imidazo[1,2-a]pyridines, with conditions optimized for each synthetic step including controlled temperatures, specific solvents, and catalysts.

Industrial Production Methods

Industrial-scale production of this compound might involve batch reactors or continuous flow systems to ensure high yield and purity. Catalysts such as palladium, alongside solvents like dichloromethane or dimethyl sulfoxide (DMSO), play crucial roles in the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound undergoes a variety of chemical reactions, including but not limited to:

  • Oxidation: Transformation involving oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions, often with agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions where nucleophiles or electrophiles replace specific functional groups.

Common Reagents and Conditions

Reagents frequently employed in its reactions include organic bases (like triethylamine), acids (such as hydrochloric acid), and reducing agents. Conditions often involve specific temperature ranges (from room temperature to reflux conditions) and inert atmospheres (e.g., nitrogen or argon).

Major Products Formed from These Reactions

Reaction products can vary significantly depending on the reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a versatile intermediate in the synthesis of more complex molecules, providing a scaffold for the development of new materials and catalysts.

Biology and Medicine

Biologically, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biomolecular targets. Research includes its role as an enzyme inhibitor or receptor modulator in different biological pathways, showing promise in treating diseases like cancer and inflammatory conditions.

Industry

In industry, it has applications in the development of novel drugs, agrochemicals, and advanced materials, showcasing its versatility and potential economic impact.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide include other fused heterocyclic molecules like:

  • Thienopyrimidinones

  • Imidazo[1,2-a]pyridines

  • Pyridine carboxamides

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-10-13(21-7-3-2-4-12(21)19-10)15(23)18-6-8-22-16(24)14-11(5-9-26-14)20-17(22)25/h2-5,7,9H,6,8H2,1H3,(H,18,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFADEPBHIOWOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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